4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a sulfanyl group attached to a dihydropyridinone ring, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridinone derivative with a thiol compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The hydrogen atoms on the dihydropyridinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dihydropyridinone ring can interact with various receptors or enzymes, influencing their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-sulfanyl-1,4-dihydropyridin-2-one hydrochloride
- 4-sulfanyl-1,2-dihydropyridin-3-one hydrochloride
- 4-sulfanyl-1,2-dihydropyridin-2-thione hydrochloride
Uniqueness
4-sulfanyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
2680528-41-8 |
---|---|
Molecular Formula |
C5H6ClNOS |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.